2-(2-Nitrobenzenesulfonamido)acetic acid
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Overview
Description
2-(2-Nitrobenzenesulfonamido)acetic acid is an organic compound with the molecular formula C8H8N2O6S and a molecular weight of 260.22 g/mol . It is characterized by the presence of a nitro group (-NO2) and a sulfonamide group (-SO2NH2) attached to a benzene ring, with an acetic acid moiety (-CH2COOH) linked to the sulfonamide nitrogen. This compound is primarily used for research purposes and is not intended for human or animal use .
Mechanism of Action
Target of Action
It is known that sulfonamide drugs, which share a similar structure, primarily target enzymes like carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamide drugs, which have a similar structure, are known to inhibit the aforementioned enzymes, thereby disrupting the normal physiological processes .
Biochemical Pathways
Based on the known targets of similar sulfonamide drugs, it can be inferred that the compound may affect pathways related to diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Result of Action
Based on the known effects of similar sulfonamide drugs, it can be inferred that the compound may have effects on diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Preparation Methods
The synthesis of 2-(2-Nitrobenzenesulfonamido)acetic acid typically involves the reaction of 2-nitrobenzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently hydrolyzed to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(2-Nitrobenzenesulfonamido)acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-(2-Nitrobenzenesulfonamido)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Comparison with Similar Compounds
2-(2-Nitrobenzenesulfonamido)acetic acid can be compared with other similar compounds, such as:
2-(2-Nitrobenzenesulfonamido)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
2-(2-Nitrobenzenesulfonamido)butyric acid: Contains a butyric acid moiety, leading to different physicochemical properties.
2-(2-Nitrobenzenesulfonamido)benzoic acid: Features a benzoic acid moiety, which may influence its reactivity and biological activity.
Properties
IUPAC Name |
2-[(2-nitrophenyl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6S/c11-8(12)5-9-17(15,16)7-4-2-1-3-6(7)10(13)14/h1-4,9H,5H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTWAEHEZATPEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15054-42-9 |
Source
|
Record name | 2-(2-nitrobenzenesulfonamido)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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